3-(3-甲基苯基)-1,2-噁唑-5-胺

描述

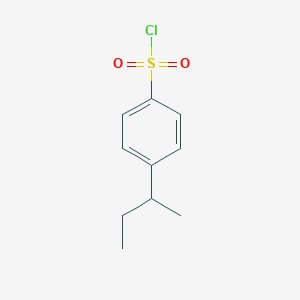

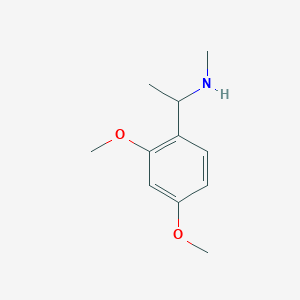

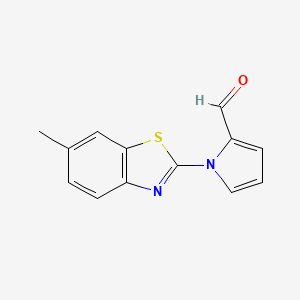

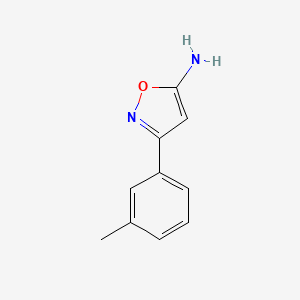

3-(3-Methylphenyl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(3-Methylphenyl)-1,2-oxazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Methylphenyl)-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenyl)-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

- 噁唑的形成和反应:Ibata和Isogami(1989年)的研究描述了N-取代2-(氨甲基)噁唑的合成,重点介绍了与化合物如3-(3-甲基苯基)-1,2-噁唑-5-胺相关的化学反应和形成过程。这项研究提供了关于这类化合物的合成方法和化学性质的见解(Ibata & Isogami, 1989)。

抗菌和抗肿瘤性质

- 抗菌活性:Bektaş等人(2007年)探讨了三唑衍生物的合成,包括与3-(3-甲基苯基)-1,2-噁唑-5-胺相关的结构,并评估了它们的抗菌活性。这表明在对抗细菌感染方面具有潜在应用(Bektaş等人,2007年)。

- 抗肿瘤应用:Bradshaw等人(2002年)讨论了抗肿瘤苯并噻唑的氨基酸前药的临床前评估,其中包括结构与3-(3-甲基苯基)-1,2-噁唑-5-胺相似的化合物。这表明在癌症治疗中具有潜在应用(Bradshaw et al., 2002)。

酶抑制剂用于治疗与炎症相关的疾病

- 抑制5-脂氧合酶:Suh等人(2015年)合成并评估了N-芳基-5-芳氧噁唑-2-胺衍生物作为5-脂氧合酶的抑制剂,这是白三烯合成中的关键酶。这些发现表明3-(3-甲基苯基)-1,2-噁唑-5-胺在治疗与炎症相关的疾病,如哮喘和类风湿性关节炎方面具有潜在应用(Suh, Yum, & Cho, 2015)。

新化合物的合成及其生物活性

- 新衍生物和生物评价:Potkin等人(2017年)讨论了新的4,5-二氢-1H-吡唑,4,5-二氢-1,2-噁唑和嘧啶衍生物的制备,表明3-(3-甲基苯基)-1,2-噁唑-5-胺在合成具有潜在生物活性的新化合物方面的多功能性(Potkin et al., 2017)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as 3-methylmethcathinone (3-mmc), are known to inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity . This suggests that 3-(3-Methylphenyl)-1,2-oxazol-5-amine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels and neuronal activity.

Biochemical Pathways

For instance, synthetic cathinones like 3-MMC are known to affect monoamine transporter substrates

Pharmacokinetics

Related compounds such as 3-mmc have been reported to have an oral bioavailability of 5%-9% and a low protein binding . The elimination half-life of 3-MMC is approximately 50 minutes . These properties may provide some insight into the potential pharmacokinetic profile of 3-(3-Methylphenyl)-1,2-oxazol-5-amine.

Result of Action

Related compounds such as 3-mmc are known to potently inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity . This suggests that 3-(3-Methylphenyl)-1,2-oxazol-5-amine might have similar effects on neurotransmitter levels and neuronal activity.

未来方向

The study and application of oxazole derivatives is a vibrant field, with potential uses in medicinal chemistry, materials science, and other areas . The introduction of various substituents, such as the “3-Methylphenyl” group, allows for the exploration of a wide range of properties and potential applications .

生化分析

Biochemical Properties

3-(3-Methylphenyl)-1,2-oxazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine transporters, inhibiting the uptake of norepinephrine and displaying dopaminergic activity . This interaction suggests that 3-(3-Methylphenyl)-1,2-oxazol-5-amine may influence neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of 3-(3-Methylphenyl)-1,2-oxazol-5-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine transporters can alter the levels of neurotransmitters in neuronal cells, potentially impacting mood, cognition, and behavior . Additionally, it may affect the expression of genes involved in neurotransmitter synthesis and degradation.

Molecular Mechanism

At the molecular level, 3-(3-Methylphenyl)-1,2-oxazol-5-amine exerts its effects through binding interactions with biomolecules. It acts as a substrate for monoamine transporters, inhibiting the reuptake of neurotransmitters such as norepinephrine and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Furthermore, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Methylphenyl)-1,2-oxazol-5-amine can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the compound’s half-life and degradation rate can influence its efficacy and duration of action . Long-term exposure to 3-(3-Methylphenyl)-1,2-oxazol-5-amine may lead to adaptive changes in cellular function, such as altered receptor sensitivity or changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-(3-Methylphenyl)-1,2-oxazol-5-amine vary with different dosages in animal models. At low doses, it may enhance neurotransmitter signaling and improve cognitive function. At high doses, it can lead to toxic or adverse effects, such as neurotoxicity or behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

3-(3-Methylphenyl)-1,2-oxazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, 3-(3-Methylphenyl)-1,2-oxazol-5-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific tissues. For instance, its interaction with monoamine transporters can facilitate its uptake into neuronal cells, where it can exert its effects on neurotransmitter signaling .

Subcellular Localization

The subcellular localization of 3-(3-Methylphenyl)-1,2-oxazol-5-amine can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release and signaling .

属性

IUPAC Name |

3-(3-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTZXIMFRONHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402848 | |

| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86685-97-4 | |

| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-METHYLPHENYL)-5-ISOXAZOLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

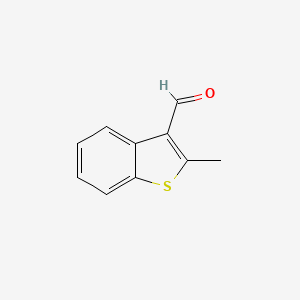

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)